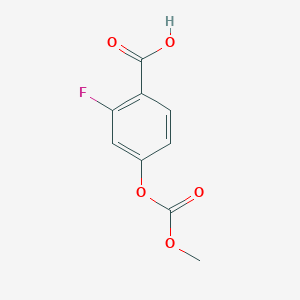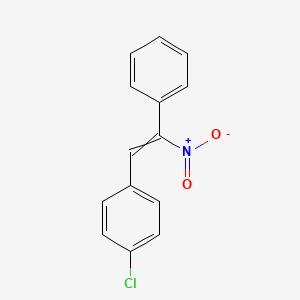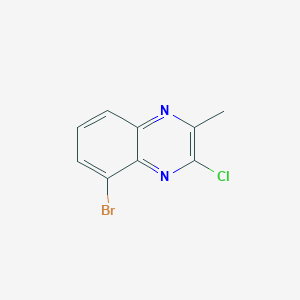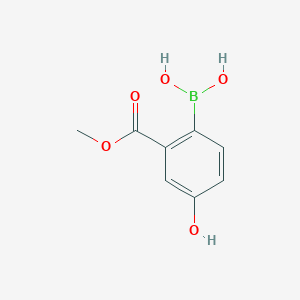
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds. The presence of both methoxycarbonyl and hydroxy groups on the phenyl ring makes it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-2-methoxycarbonylphenyl)boronic acid typically involves the reaction of 4-hydroxybenzoic acid with trimethyl borate in the presence of a base. The reaction proceeds through the formation of a boronate ester intermediate, which is then hydrolyzed to yield the desired boronic acid. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -12°C to room temperature
Reagents: Trimethyl borate, base (e.g., sodium hydroxide or potassium carbonate)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in the presence of aryl halides.
Major Products
Oxidation: Formation of 2-methoxycarbonyl-4-oxo-phenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-4-hydroxy-phenylboronic acid.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (4-hydroxy-2-methoxycarbonylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: Lacks the hydroxy group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Lacks the methoxycarbonyl group, which can limit its applications in Suzuki-Miyaura coupling.
Phenylboronic acid: The simplest boronic acid, used widely but lacks the functional groups that provide additional reactivity.
The uniqueness of this compound lies in its dual functional groups, which enhance its reactivity and versatility in various chemical reactions and applications.
属性
分子式 |
C8H9BO5 |
|---|---|
分子量 |
195.97 g/mol |
IUPAC 名称 |
(4-hydroxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10,12-13H,1H3 |
InChI 键 |
XDLFXKFQRSEBBT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)O)C(=O)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


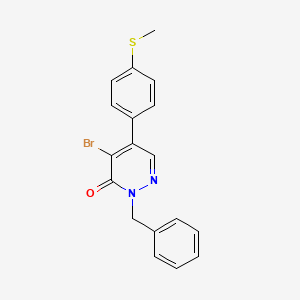
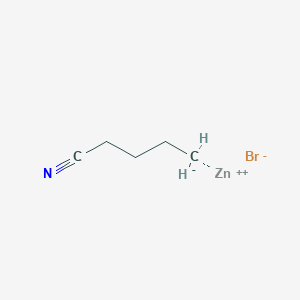
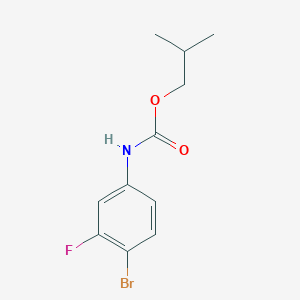
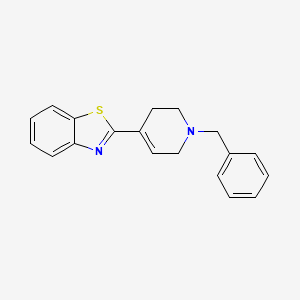
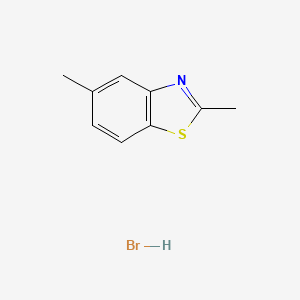
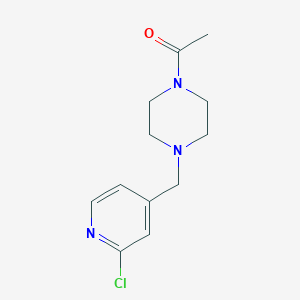
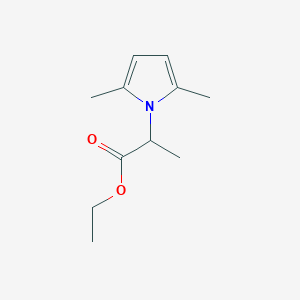
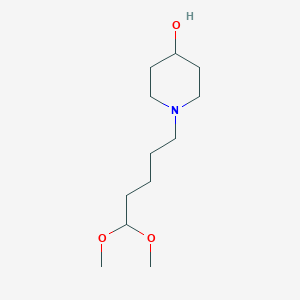
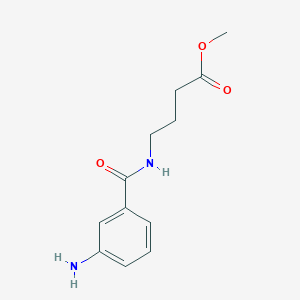
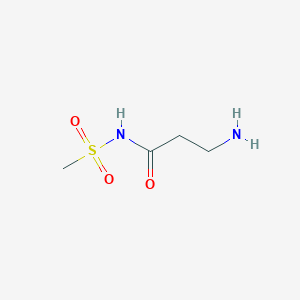
![[3,5-Bis(dimethylamino)-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B8617292.png)
